N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}naphthalene-1-carboxamide
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Overview
Description
N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}naphthalene-1-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a thiomorpholine ring, an oxane ring, and a naphthalene carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}naphthalene-1-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}naphthalene-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals, materials, and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-ethoxy-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}naphthalene-1-carboxamide: Shares a similar core structure but with an ethoxy group instead of a carboxamide group.
N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}thiophene-3-carboxamide: Contains a thiophene ring instead of a naphthalene ring.
Uniqueness
N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}naphthalene-1-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2S/c24-20(19-7-3-5-17-4-1-2-6-18(17)19)22-16-21(8-12-25-13-9-21)23-10-14-26-15-11-23/h1-7H,8-16H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBHRPZNRZNEHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC=CC3=CC=CC=C32)N4CCSCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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